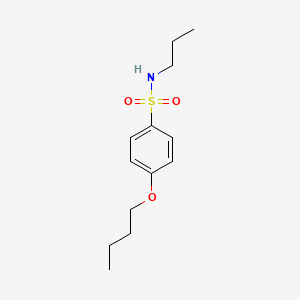

4-butoxy-N-propylbenzenesulfonamide

説明

4-Butoxy-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a butoxy group (–O–(CH₂)₃CH₃) at the para position and a propyl chain (–CH₂CH₂CH₃) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

特性

分子式 |

C13H21NO3S |

|---|---|

分子量 |

271.375 |

IUPAC名 |

4-butoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-3-5-11-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2/h6-9,14H,3-5,10-11H2,1-2H3 |

InChIキー |

CARWBEMFJUDOSF-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are compared below:

†Estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The butoxy group in the target compound increases logP by ~1.4 compared to the methoxy analog, favoring passive diffusion across biological membranes .

- Bioactivity : Pyrazole- and pyrimidine-containing sulfonamides (e.g., and ) exhibit divergent biological targets due to heterocyclic rigidity and halogen interactions .

- Synthetic Complexity : Longer alkoxy chains (e.g., butoxy vs. methoxy) require multi-step alkylation or etherification, impacting yield and scalability .

Solubility and Stability Trends

- Aqueous Solubility : The methoxy derivative () shows higher water solubility (~2.1 mg/mL) than the butoxy analog (<0.5 mg/mL estimated), aligning with the "alkyl chain length–solubility inverse relationship" .

- Thermal Stability : Pyrazole-containing sulfonamides () exhibit higher melting points (~200°C) due to crystalline packing, whereas flexible alkoxy chains (e.g., butoxy) reduce melting points (~90–110°C) .

Bioactivity and Target Selectivity

- Antimicrobial Activity : Methoxy-substituted sulfonamides () inhibit dihydropteroate synthase (DHPS) in bacteria, but bulky alkoxy groups (e.g., butoxy) may sterically hinder target binding .

- Kinase Inhibition : The pyrazole-chlorophenyl derivative () shows selectivity for tyrosine kinases, attributed to halogen-bonding and π-π stacking .

- Anticancer Potential: Fluorinated sulfonamides () demonstrate apoptosis induction in vitro, likely via metabolic interference or topoisomerase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。